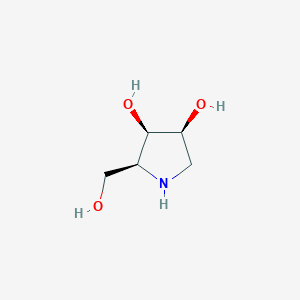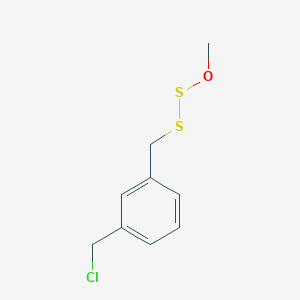
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is an organic compound featuring a benzyl group substituted with a chloromethyl group and a methoxydisulfane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane typically involves the reaction of 3-(chloromethyl)benzyl chloride with sodium methoxydisulfane under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to prevent side reactions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.
化学反応の分析
Types of Reactions
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the disulfane moiety to thiols using reducing agents like lithium aluminum hydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature.
Reduction: Lithium aluminum hydride; performed in an inert atmosphere, often in tetrahydrofuran (THF) at low temperatures.
Substitution: Nucleophiles like amines or thiols; reactions are usually conducted in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
科学的研究の応用
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The disulfane moiety may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
1-(3-(Bromomethyl)benzyl)-2-methoxydisulfane: Similar structure but with a bromomethyl group instead of a chloromethyl group.
1-(3-(Chloromethyl)benzyl)-2-ethoxydisulfane: Similar structure but with an ethoxydisulfane moiety instead of a methoxydisulfane moiety.
Uniqueness
1-(3-(Chloromethyl)benzyl)-2-methoxydisulfane is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both a chloromethyl group and a methoxydisulfane moiety allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various research and industrial contexts.
特性
分子式 |
C9H11ClOS2 |
|---|---|
分子量 |
234.8 g/mol |
IUPAC名 |
1-(chloromethyl)-3-[(methoxydisulfanyl)methyl]benzene |
InChI |
InChI=1S/C9H11ClOS2/c1-11-13-12-7-9-4-2-3-8(5-9)6-10/h2-5H,6-7H2,1H3 |
InChIキー |
ZYGYYYAIWOWIJN-UHFFFAOYSA-N |
正規SMILES |
COSSCC1=CC(=CC=C1)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


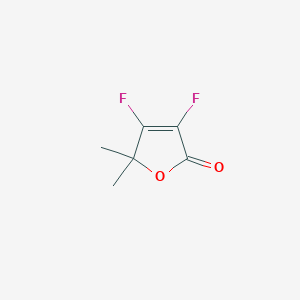
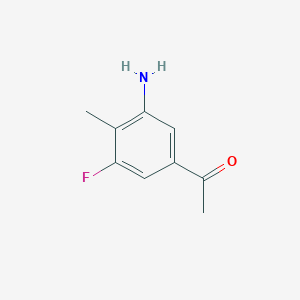

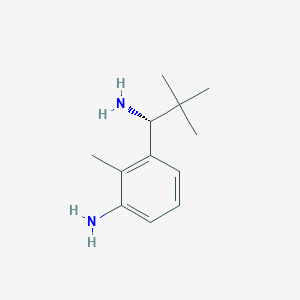
![1-[(2S)-But-3-en-2-yl]-4-(trifluoromethyl)benzene](/img/structure/B12842787.png)
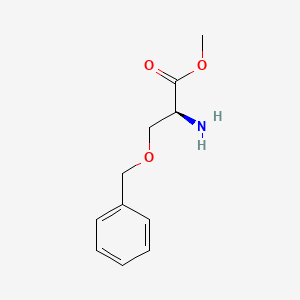
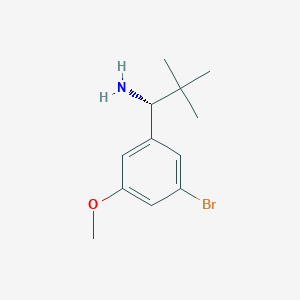
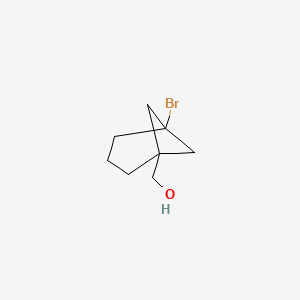
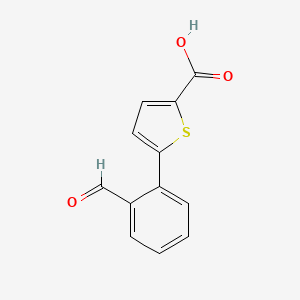
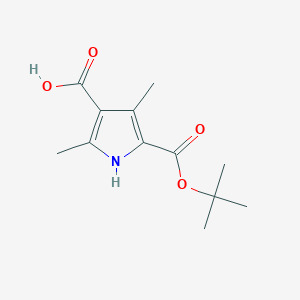

![4'-(Benzyloxy)-3'-formyl[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12842830.png)
![1H-Benzo[d]imidazo[1,2-a]imidazol-2(3H)-one](/img/structure/B12842833.png)
